4,4,4-Trichlorobutanoyl chloride
Description
It features three chlorine atoms at the terminal carbon (C4) of the butanoyl chain and a reactive acyl chloride group (-COCl) at C1. This structure confers high electrophilicity, making it a valuable intermediate in organic synthesis, particularly for introducing trichlorobutane moieties into pharmaceuticals, agrochemicals, or polymers.
Properties
CAS No. |
64256-07-1 |
|---|---|
Molecular Formula |
C4H4Cl4O |
Molecular Weight |
209.9 g/mol |
IUPAC Name |
4,4,4-trichlorobutanoyl chloride |
InChI |
InChI=1S/C4H4Cl4O/c5-3(9)1-2-4(6,7)8/h1-2H2 |
InChI Key |
YWNLXVWUSUKEIE-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(Cl)(Cl)Cl)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Key analogs include 4-chlorobutyryl chloride , 4,4,4-trifluoroacetoacetyl chloride , and 4,4,4-trinitrobutyryl chloride . Their differences in substituents influence reactivity, stability, and applications:
*Calculated based on atomic masses.
Reactivity Trends:
- Electron-Withdrawing Effects : The -CF₃ group (in trifluoro derivatives) exerts stronger electron withdrawal than -Cl, increasing acyl chloride reactivity toward nucleophiles .
- Stability: Nitro groups (-NO₂) in 4,4,4-trinitrobutyryl chloride render it highly unstable, requiring specialized handling (e.g., “falling film” distillation to prevent decomposition) .
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